tert-butyl N-[(1S,2S)-2-(aminomethyl)cyclopropyl]carbamate
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Overview
Description
tert-butyl N-[(1S,2S)-2-(aminomethyl)cyclopropyl]carbamate: is a chemical compound that features a tert-butyl carbamate group attached to a cyclopropyl ring with an aminomethyl substituent. This compound is of interest in various fields of chemistry and biology due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1S,2S)-2-(aminomethyl)cyclopropyl]carbamate typically involves the protection of an amine group using a tert-butyl carbamate (Boc) protecting group. One common method involves the reaction of the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) in an organic solvent like dichloromethane (DCM). The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions and purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can target the carbamate group, converting it to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, where nucleophiles like halides or alkoxides can replace the amine.
Common Reagents and Conditions:
Oxidation: H2O2, KMnO4, often in aqueous or organic solvents.
Reduction: LiAlH4, typically in anhydrous ether or tetrahydrofuran (THF).
Substitution: Halides, alkoxides, in polar aprotic solvents like DMSO or DMF.
Major Products:
Oxidation: Formation of corresponding oximes or nitriles.
Reduction: Conversion to primary amines.
Substitution: Formation of substituted cyclopropyl derivatives.
Scientific Research Applications
Chemistry: tert-butyl N-[(1S,2S)-2-(aminomethyl)cyclopropyl]carbamate is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals .
Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules, including enzyme inhibitors and receptor modulators.
Medicine: The compound’s derivatives may have potential therapeutic applications, such as in the development of drugs targeting specific enzymes or receptors involved in diseases.
Industry: In the chemical industry, this compound is used in the synthesis of agrochemicals, polymers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-[(1S,2S)-2-(aminomethyl)cyclopropyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, inhibiting enzyme activity. The cyclopropyl ring provides rigidity to the molecule, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
- tert-butyl N-[(1S,2S)-2-(aminomethyl)cyclopentyl]carbamate
- tert-butyl N-[(1S,3R)-3-(aminomethyl)cyclopentyl]carbamate
Uniqueness: tert-butyl N-[(1S,2S)-2-(aminomethyl)cyclopropyl]carbamate is unique due to its cyclopropyl ring, which imparts distinct steric and electronic properties compared to larger cycloalkyl rings. This uniqueness can influence its reactivity and binding interactions in chemical and biological systems .
Properties
IUPAC Name |
tert-butyl N-[(1S,2S)-2-(aminomethyl)cyclopropyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-7-4-6(7)5-10/h6-7H,4-5,10H2,1-3H3,(H,11,12)/t6-,7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYNGHIIXUHRJOA-BQBZGAKWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC1CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1C[C@H]1CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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